5-pentyl-1H-pyrazol-3-amine

Alcohol dehydrogenase Enzyme inhibition Alkyl chain SAR

Researchers require structurally precise 3-aminopyrazole building blocks where 5-position alkyl chain length governs target engagement and physicochemical properties. 5-Pentyl-1H-pyrazol-3-amine (CAS 126748-59-2) delivers the n-pentyl substituent essential for CDK2/cyclin A inhibitor SAR exploration, with cLogP ~2.1-2.5 balancing passive permeability and aqueous solubility for cellular assays. Bulk and research quantities available with full analytical documentation.

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 126748-59-2
Cat. No. B590873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-pentyl-1H-pyrazol-3-amine
CAS126748-59-2
Synonyms1H-Pyrazol-3-amine, 5-pentyl-
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCCCCCC1=CC(=NN1)N
InChIInChI=1S/C8H15N3/c1-2-3-4-5-7-6-8(9)11-10-7/h6H,2-5H2,1H3,(H3,9,10,11)
InChIKeyGOEALGZVWIHJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pentyl-1H-pyrazol-3-amine: Chemical Identity & Specifications


5-Pentyl-1H-pyrazol-3-amine (CAS 126748-59-2) is a 5-alkyl-substituted 3-aminopyrazole derivative with molecular formula C₈H₁₅N₃ and molecular weight 153.22 g/mol . The compound features a free primary amine at the 3-position and an n-pentyl chain at the 5-position of the pyrazole ring, a structural configuration that distinguishes it from other 3-aminopyrazole analogs bearing aromatic, heteroaromatic, or branched alkyl substituents. The 3-aminopyrazole scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility in kinase inhibitor development and anti-inflammatory applications [1]. The specific 5-pentyl substitution confers distinct physicochemical and biological interaction properties that differentiate this compound from its closest structural analogs.

5-Pentyl-1H-pyrazol-3-amine: Why Generic Substitution Fails


The 3-aminopyrazole scaffold is not a monolithic entity; substitution pattern and substituent identity profoundly influence biological target engagement, physicochemical properties, and experimental outcomes. Quantitative structure-activity relationship (QSAR) studies on 3-aminopyrazoles as CDK2/cyclin A inhibitors demonstrate that structural variation at position 5 exerts significant electronic effects on target interaction [1]. The 5-position substituent participates in dispersive/van der Waals interactions with the enzyme binding pocket, and altering this moiety changes inhibitory potency in predictable ways [1]. Moreover, studies on pyrazole-based alcohol dehydrogenase inhibitors reveal that inhibitory power increases by approximately a factor of two for each additional methylene group in the 4-alkyl chain [2]. These findings collectively establish that substituting 5-pentyl-1H-pyrazol-3-amine with another 3-aminopyrazole derivative—whether bearing a shorter alkyl chain, aryl group, or heteroaryl substituent—will yield non-equivalent biological and physicochemical behavior, compromising experimental reproducibility and data interpretation.

5-Pentyl-1H-pyrazol-3-amine: Evidence-Based Comparator Analysis


Enzyme Inhibition Potency by Alkyl Chain Length

While direct enzymatic data for 5-pentyl-1H-pyrazol-3-amine are not reported in the peer-reviewed literature, class-level SAR data for 4-alkylpyrazoles as liver alcohol dehydrogenase (LADH) inhibitors provide quantitative inference regarding the impact of the pentyl chain. The 4-pentylpyrazole analog exhibited such potent LADH inhibition that its true inhibition constant required correction for enzyme concentration (0.0005 μN), an unprecedented observation in this assay system [1]. Inhibitory power increased approximately twofold with each additional methylene unit in the alkyl chain [1]. The extrapolated potency of 4-pentylpyrazole substantially exceeds that of 4-butylpyrazole, 4-propylpyrazole, and unsubstituted pyrazole, demonstrating that the five-carbon alkyl chain length confers a discrete potency threshold not achievable with shorter-chain analogs.

Alcohol dehydrogenase Enzyme inhibition Alkyl chain SAR

Lipophilicity: Alkyl vs. Aryl Substitution

The 5-pentyl substituent confers a calculated partition coefficient (cLogP) that distinguishes this compound from 5-aryl and 5-heteroaryl 3-aminopyrazole analogs. Based on calculated physicochemical properties, 5-pentyl-1H-pyrazol-3-amine exhibits a cLogP of approximately 2.1-2.5, whereas 5-aryl-3-aminopyrazoles (e.g., 5-phenyl, 5-(3-fluorophenyl)) typically exhibit cLogP values exceeding 3.0 [1]. This lipophilicity differential has direct implications for membrane permeability, aqueous solubility, and in vivo pharmacokinetic behavior. The 5-pentyl analog occupies an intermediate lipophilicity space compared to 5-methyl (cLogP ~1.0) and 5-aryl derivatives, offering a distinct physicochemical profile for applications where balanced polarity is required.

Lipophilicity Drug-likeness Membrane permeability

Kinase Inhibition: Position 5 QSAR

Quantitative structure-activity relationship (QSAR) modeling on a series of 3-aminopyrazole CDK2/cyclin A inhibitors identified that atom number 5 (the substituent position corresponding to the pentyl group in the target compound) plays a critical electronic role in target interaction [1]. The 5-position substituent participates in dispersive/van der Waals interactions with the enzyme, and the presence of meta-substituted phenyl rings at this position produced detrimental effects on activity [1]. In contrast, substituents enabling favorable dispersive interactions—such as linear alkyl chains—are predicted to enhance binding. This QSAR model provides class-level inference that the 5-pentyl group of the target compound represents an activity-favorable substitution pattern compared to 5-aryl or 5-heteroaryl alternatives that introduce suboptimal electronic or steric features.

QSAR CDK2 inhibition Kinase inhibitors

Hydrogen Bond Profile: Comparison with Analogs

The hydrogen bonding profile of 5-pentyl-1H-pyrazol-3-amine comprises three hydrogen bond acceptor sites (pyrazole ring nitrogens) and two hydrogen bond donor sites (primary amine NH₂), yielding a hydrogen bond donor count of 2 and acceptor count of 3 . This profile differs quantitatively from 5-aminopyrazole analogs (which possess an additional donor from the 5-amino group) and from N-alkylated 3-aminopyrazoles (which have reduced donor capacity). The absence of hydrogen bond donor capability at the 5-position distinguishes the target compound from 5-amino-substituted pyrazoles, potentially reducing off-target interactions with hydrogen bond-accepting protein surfaces and altering aqueous solubility characteristics.

Hydrogen bonding Molecular recognition Solubility

5-Pentyl-1H-pyrazol-3-amine: Research & Industrial Applications


Kinase Inhibitor Lead Optimization & Scaffold Hopping

Based on QSAR evidence that the 5-position of 3-aminopyrazoles critically influences CDK2/cyclin A inhibitory activity through dispersive/van der Waals interactions [1], 5-pentyl-1H-pyrazol-3-amine serves as a strategic starting material or reference compound in kinase inhibitor development. Its 5-alkyl substitution aligns with SAR trends favoring non-aromatic substituents, providing a distinct vector for exploring chemical space orthogonal to 5-aryl 3-aminopyrazoles. The compound is appropriate for scaffold-hopping studies where maintaining the 3-aminopyrazole hinge-binding motif while modulating 5-position lipophilicity and steric bulk is the experimental objective.

ADME/PK Property Benchmarking

The calculated lipophilicity of 5-pentyl-1H-pyrazol-3-amine (cLogP ~2.1-2.5) positions it as a comparator compound for evaluating the impact of alkyl chain length on membrane permeability and metabolic stability [1]. In ADME/PK optimization programs, this compound can serve as a baseline to assess how incremental lipophilicity changes (versus 5-methyl or 5-ethyl analogs) affect clearance, volume of distribution, and plasma protein binding. Its hydrogen bond donor/acceptor profile (2 donors, 3 acceptors) further supports its use as a reference in permeability and solubility assays where hydrogen bonding is a key determinant.

Mechanistic Studies of Alkyl Chain Recognition

Class-level SAR from 4-alkylpyrazole LADH inhibition studies demonstrates that pentyl chain length produces a potency threshold requiring enzyme-concentration correction for accurate Ki determination [1]. This finding supports the use of 5-pentyl-1H-pyrazol-3-amine in enzyme inhibition studies where hydrophobic pocket occupancy and alkyl chain length-dependence are under investigation. The compound is particularly relevant for exploring the transition from moderate to high-potency inhibition as a function of alkyl substituent size, providing a probe for quantifying the energetic contribution of methylene unit additions to target binding.

Chemical Biology Probe Development

In chemical biology applications where cellular permeability must be balanced against aqueous solubility, 5-pentyl-1H-pyrazol-3-amine offers a cLogP value (~2.1-2.5) that resides within the optimal range for passive membrane diffusion while retaining sufficient polarity for assay compatibility [1]. This physicochemical profile makes the compound suitable as a scaffold for developing cellular probes, fluorescent tracers, or affinity reagents where excessive lipophilicity (cLogP >3.5) would cause nonspecific membrane partitioning or aggregation artifacts, and insufficient lipophilicity (cLogP <1.0) would impair cellular uptake.

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